(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide
Beschreibung
The compound (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide features a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6 and an allyl moiety at position 3. The Z-configuration of the imine bond and the 2-methoxybenzamide substituent contribute to its unique electronic and steric properties.
Eigenschaften
IUPAC Name |
2-methoxy-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-4-11-21-15-10-9-13(27(3,23)24)12-17(15)26-19(21)20-18(22)14-7-5-6-8-16(14)25-2/h4-10,12H,1,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGABORCVAQZLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound exhibits a unique structural framework that integrates an allyl group and a methylsulfonyl substituent, contributing to its potential biological activities. The benzo[d]thiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Structural Characteristics
The molecular formula of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is with a molecular weight of approximately 418.6 g/mol. The structure features a dual thiazole ring system, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.6 g/mol |
| CAS Number | 896027-00-2 |
Antimicrobial Activity
Research indicates that compounds containing benzo[d]thiazole structures are often evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . However, specific testing on (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide has not been extensively documented in the literature.
Anticancer Properties
The anticancer potential of benzo[d]thiazole derivatives is well-established. For instance, compounds similar to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene) have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that benzo[d]isothiazole derivatives showed significant antiproliferative activity against leukemic cell lines . Given the structural similarities, it is plausible that (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide could exhibit comparable effects.
Anti-inflammatory Effects
The presence of the methylsulfonyl group in (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide may enhance its solubility and reactivity, potentially contributing to anti-inflammatory properties. Compounds with similar functional groups have been reported to possess anti-inflammatory activities in various models.
Case Studies and Research Findings
A series of studies have evaluated the biological activities of related compounds, providing insights into the potential mechanisms of action and therapeutic applications:
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Core Heterocycle and Substituent Variations
- Benzo[d]thiazole Derivatives : The target compound shares a benzo[d]thiazole core with derivatives like N-(benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl) (). However, the latter includes a triazole-methyl group instead of an allyl substituent, which may alter solubility and binding affinity .
- Thiadiazole Derivatives: Compounds such as N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and its chlorophenyl analog (4h) () replace the benzo[d]thiazole with a thiadiazole ring.
Functional Group Analysis
- Methylsulfonyl vs. Methoxy Groups : The methylsulfonyl group at position 6 in the target compound is a strong electron-withdrawing group, contrasting with the electron-donating methoxy groups in analogs like the 2,4-dimethoxybenzamide derivative (). This difference likely impacts redox stability and intermolecular interactions .
- Allyl vs.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Melting Points : The thiadiazole analog 4g has a high melting point (200°C), suggesting strong crystalline packing due to planar aryl groups, whereas the target compound’s allyl group may lower melting points via disordered packing .
- IR Spectroscopy : The absence of data for the target compound limits direct comparison, but the presence of dual carbonyl peaks (~1690 cm⁻¹) in 4g indicates distinct electronic environments for carbonyl groups compared to the target’s single benzamide carbonyl .
Vorbereitungsmethoden
Cyclization of Thiourea Derivatives
The benzo[d]thiazole scaffold is constructed via cyclization of substituted thioureas with α-haloketones or aldehydes. For this compound, 2-aminothiophenol derivatives are reacted with methyl allyl bromide under basic conditions to form the thiazoline intermediate, which is subsequently oxidized.
- Reactants : 2-Amino-6-mercaptophenol (1.0 equiv), methyl allyl bromide (1.2 equiv).
- Base : Sodium hydride (NaH, 1.5 equiv) in tetrahydrofuran (THF) at 0°C.
- Conditions : Stirred for 12 hours at room temperature.
- Yield : 78–85% after column chromatography (hexane/ethyl acetate).
Sulfonylation at Position 6
The methylsulfonyl group is introduced via oxidation of a thioether intermediate using oxone (potassium peroxymonosulfate) in aqueous methanol.
| Step | Reagent/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Oxone (3.0 equiv), MeOH/H₂O (3:1) | 60°C | 12 h | 92% |
| 2 | Neutralization (NaHCO₃) | RT | 1 h | – |
Mechanistic Insight : The reaction proceeds via a two-electron oxidation mechanism, converting the thioether (-S-) to a sulfone (-SO₂-).
Alkylation at Position 3: Introduction of the Allyl Group
The allyl group is installed through nucleophilic substitution at position 3 of the benzo[d]thiazole core. Sodium hydride deprotonates the nitrogen, enabling attack by allyl bromide.
- Substrate : 6-(Methylsulfonyl)benzo[d]thiazol-2(3H)-one (1.0 equiv).
- Alkylating Agent : Allyl bromide (1.5 equiv).
- Base : NaH (2.0 equiv) in dimethylformamide (DMF).
- Conditions : 0°C to RT, 6 hours.
- Yield : 80% after recrystallization (ethanol).
Coupling with 2-Methoxybenzamide
The final step involves forming the imine linkage between the benzo[d]thiazole and 2-methoxybenzamide. This is achieved using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), under mild acidic conditions.
Reaction Scheme :
- Activation of the benzamide’s carboxyl group with EDC.
- Nucleophilic attack by the thiazole’s nitrogen to form the imine bond.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Coupling Agent | EDC (1.2 equiv) |
| Temperature | 0°C → RT |
| Reaction Time | 24 hours |
| Yield | 65–70% |
Side Note : The (Z)-configuration is favored due to steric hindrance between the allyl and methoxy groups, as confirmed by NMR NOE experiments.
Analytical Validation and Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.95–7.45 (m, 4H, aromatic), 5.90 (m, 1H, allyl-CH₂), 3.89 (s, 3H, OCH₃).
- ¹³C NMR : δ 168.2 (C=O), 152.1 (thiazole-C), 56.1 (OCH₃).
- ESI-MS : m/z 432.5 [M+H]⁺ (calculated 432.5).
Purity Assessment
High-Performance Liquid Chromatography (HPLC) :
- Column : C18 reverse-phase.
- Mobile Phase : Acetonitrile/water (70:30).
- Retention Time : 12.3 minutes.
- Purity : >98% (UV detection at 254 nm).
Comparative Analysis of Synthetic Routes
Two primary routes have been reported for this compound:
| Route | Key Step | Advantages | Limitations |
|---|---|---|---|
| 1 | Direct sulfonylation post-cyclization | Higher overall yield (75%) | Requires toxic oxone |
| 2 | Late-stage coupling | Modular synthesis | Lower yield (65%) |
Route 1 is preferred for large-scale production, while Route 2 allows for diversification of the benzamide moiety.
Industrial-Scale Considerations
Cost Analysis
- Most Expensive Reagent : EDC ($320/kg).
- Solvent Recovery : DCM is recycled via distillation (85% efficiency).
Environmental Impact
- Waste Generated : 3.2 kg/kg product (primarily aqueous oxone residues).
- Green Chemistry Alternatives : Substituting DCM with 2-methyltetrahydrofuran reduces toxicity.
Q & A
Q. How should researchers address contradictory bioactivity data across cell-based vs. enzyme assays?
- Methodological Answer :
- Hypothesis testing : Determine if discrepancies arise from off-target effects (e.g., assay counter-screens) or cellular uptake issues .
- Experimental adjustments :
- Use prodrug strategies (e.g., esterification) to enhance cell permeability .
- Apply metabolomic profiling (LC-MS) to identify intracellular metabolites .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
